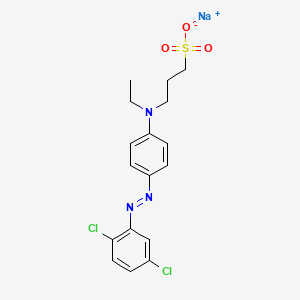
1-Propanesulfonic acid, 3-((4-((2,5-dichlorophenyl)azo)phenyl)ethylamino)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanesulfonic acid, 3-((4-((2,5-dichlorophenyl)azo)phenyl)ethylamino)-, sodium salt is a chemical compound with the molecular formula C17H18Cl2N3NaO3S and a molecular weight of 438.3 . It is known for its unique structure, which includes a sulfonic acid group, an azo group, and a dichlorophenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 3-((4-((2,5-dichlorophenyl)azo)phenyl)ethylamino)-, sodium salt involves several steps:
Diazotization: The process begins with the diazotization of 2,5-dichloroaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenylethylamine to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation with 1-propanesulfonic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same steps mentioned above but optimized for higher yields and purity. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanesulfonic acid, 3-((4-((2,5-dichlorophenyl)azo)phenyl)ethylamino)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
1-Propanesulfonic acid, 3-((4-((2,5-dichlorophenyl)azo)phenyl)ethylamino)-, sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Propanesulfonic acid, 3-((4-((2,5-dichlorophenyl)azo)phenyl)ethylamino)-, sodium salt involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its effects in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Propanesulfonic acid, 3-((4-((2,4-dichlorophenyl)azo)phenyl)ethylamino)-, sodium salt
- 1-Propanesulfonic acid, 3-((4-((2,6-dichlorophenyl)azo)phenyl)ethylamino)-, sodium salt
Uniqueness
1-Propanesulfonic acid, 3-((4-((2,5-dichlorophenyl)azo)phenyl)ethylamino)-, sodium salt is unique due to its specific substitution pattern on the aromatic rings and the presence of both the azo and sulfonic acid groups. These features confer distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
67875-04-1 |
|---|---|
Formule moléculaire |
C17H18Cl2N3NaO3S |
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
sodium;3-[4-[(2,5-dichlorophenyl)diazenyl]-N-ethylanilino]propane-1-sulfonate |
InChI |
InChI=1S/C17H19Cl2N3O3S.Na/c1-2-22(10-3-11-26(23,24)25)15-7-5-14(6-8-15)20-21-17-12-13(18)4-9-16(17)19;/h4-9,12H,2-3,10-11H2,1H3,(H,23,24,25);/q;+1/p-1 |
Clé InChI |
JJVGPPWXWUYMOK-UHFFFAOYSA-M |
SMILES canonique |
CCN(CCCS(=O)(=O)[O-])C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)Cl)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















